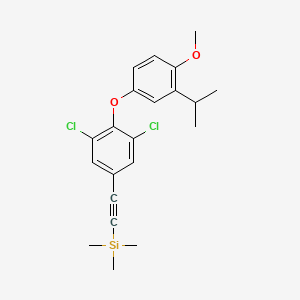

![molecular formula C8H8N2O B1353643 ピラゾロ[1,5-a]ピリジン-5-イルメタノール CAS No. 474432-57-0](/img/structure/B1353643.png)

ピラゾロ[1,5-a]ピリジン-5-イルメタノール

概要

説明

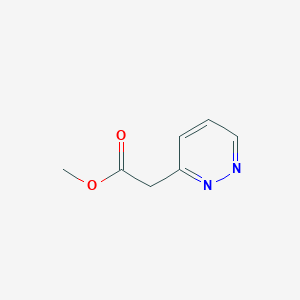

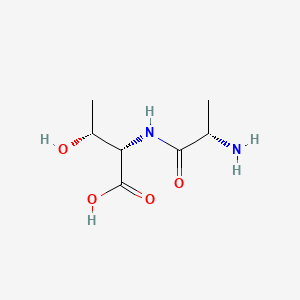

Pyrazolo[1,5-a]pyridin-5-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is a core structure of nitrogen ring junction heterocyclic compounds .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs has been a topic of interest in recent years . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo [1,5- a ]pyridines from N -aminopyridines and α,β-unsaturated compounds was developed . This procedure offered multisubstituted pyrazolo [1,5- a ]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridin-5-ylmethanol is characterized by a pyrazolo[1,5-a]pyridine core with a methanol group attached . The InChI code for this compound is 1S/C8H8N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-5,11H,6H2 .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs have been found to be highly used in medicinal chemistry and drug molecule production . They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-5-ylmethanol has a molecular weight of 148.16 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .科学的研究の応用

ピラゾロ[1,5-a]ピリミジンに関連する化合物の広範なファミリーとその潜在的な用途に関する情報を検索した結果、発見しました。ただし、「ピラゾロ[1,5-a]ピリジン-5-イルメタノール」に関する具体的な情報は限られています。以下は、入手可能なデータに基づいた合成された分析です。

蛍光材料およびバイオプローブ

ピラゾロ[1,5-a]ピリミジン系化合物は、蛍光材料およびバイオプローブとしての用途に不可欠な、極端なpH値での光退色特性と安定性により、光学用途のための戦略的な化合物として特定されています .

抗ウイルス剤および抗腫瘍剤

核酸塩基との構造的類似性から、ピラゾロ系化合物は代謝産物として作用し、抗ウイルス剤および抗腫瘍剤として潜在的に有用である可能性が示唆されています。 これらの化合物は、さまざまな癌細胞に対して顕著な細胞毒性を示しました .

合成方法論

これらの化合物は、他の類似の化合物と比較して、より単純で環境に優しい合成方法論で知られており、さまざまな化学合成プロセスで有益になる可能性があります .

医薬品および製薬用途

ピラゾロ[1,5-a]ピリミジンは、その多様な生物活性により、医薬品および製薬分野における多くの重要な用途において重要な構造モチーフと見なされています .

農薬

その構造的特性により、農薬の開発における用途に適している可能性があります .

染料および顔料

作用機序

Target of Action

It’s been suggested that the compound might be involved in the inhibition of ampk kinase activity .

Mode of Action

It’s been suggested that the compound might interact with its targets via an addition–elimination mechanism (aza-michael type), bonding the nh2-group of the starting aminopyrazole with the cβ of the target .

Biochemical Pathways

It’s been suggested that the compound might be involved in the suzuki–miyaura cross-coupling for the formation of the carbon skeleton of the ampk-targeted pyrazolo [1,5- a ]pyrimidines .

Safety and Hazards

将来の方向性

The future directions for Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs are promising. The growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years . Furthermore, subsequent derivatizations of the resulting 7,7′-diaryl-3,3′-bipyrazolo [1,5- a ]pyridines, executed by performing palladium-mediated ortho C–H bond activation followed by hypervalent iodine-induced chlorination, rendered this series of compounds more extended π-conjugation and twisted conformations .

特性

IUPAC Name |

pyrazolo[1,5-a]pyridin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDRYPJLENDYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454164 | |

| Record name | Pyrazolo[1,5-a]pyridin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474432-57-0 | |

| Record name | Pyrazolo[1,5-a]pyridin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a]pyridin-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)